N-(4-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
The compound N-(4-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide features a benzofuropyrimidine core fused with a dihydropyrimidinone ring. Key structural attributes include:
- A benzofuro[3,2-d]pyrimidine scaffold substituted at position 3 with a 3-methoxyphenyl group.
- A sulfanyl acetamide side chain at position 2, with the acetamide nitrogen linked to a 4-methoxyphenyl group.
The methoxy groups may enhance solubility and modulate electronic effects, influencing binding affinity .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O5S/c1-32-18-12-10-16(11-13-18)27-22(30)15-35-26-28-23-20-8-3-4-9-21(20)34-24(23)25(31)29(26)17-6-5-7-19(14-17)33-2/h3-14H,15H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALXCIOFMAUVJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the Sulfanyl Group: This step involves the reaction of the benzofuro[3,2-d]pyrimidine intermediate with a thiol reagent under suitable conditions.
Acetylation: The final step involves the acetylation of the intermediate to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or other reduced forms.
Scientific Research Applications
N-(4-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-1
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Core Scaffold Comparison
†Calculated based on molecular formula.
Substituent Effects on Physicochemical Properties
Methoxy vs. Ethoxy Groups
Halogenation and Bioactivity
- Fluorinated analogs (e.g., ) are absent in the target compound but are known to enhance bioavailability in related scaffolds .
Computational and Analytical Comparisons
Molecular Similarity Metrics
- Tanimoto and Dice indices () quantify structural similarity between the target compound and analogs. For example, the benzothienopyrimidine analog () shares ~70% similarity (estimated) due to conserved sulfanyl acetamide and aryl substituents .
- Molecular networking () clusters compounds with shared fragmentation patterns, suggesting the target compound may group with benzothienopyrimidines in MS/MS spectra .
NMR Spectral Analysis
- 1H/13C-NMR shifts () reveal that substituent changes (e.g., methoxy to ethoxy) alter chemical environments in regions corresponding to the aryl and acetamide moieties .
Implications for Bioactivity and Drug Design
While direct bioactivity data for the target compound are unavailable, structural analogs provide insights:
- Benzothienopyrimidines () show anticonvulsant and kinase inhibitory activity, suggesting the target compound may share similar targets .
- Sulfanyl acetamide side chains are critical for hydrogen bonding with enzymatic active sites, as seen in triazolopyrimidine anticonvulsants () .
- Methoxy groups may improve solubility but could limit blood-brain barrier penetration compared to halogenated analogs .
Biological Activity
N-(4-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a methoxyphenyl group linked to an acetamide moiety, with a benzofuro-pyrimidine structure connected via a sulfur atom. Its molecular formula is , which indicates the presence of various functional groups that contribute to its biological activity.
Mechanisms of Biological Activity
- Enzyme Inhibition : The compound has been shown to exhibit inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurotransmission and are often targeted in the treatment of neurodegenerative diseases such as Alzheimer's.
- Antioxidant Activity : The presence of methoxy groups enhances the compound's ability to scavenge free radicals, which is vital for mitigating oxidative stress-related damage in cells.
- Anti-inflammatory Properties : Research indicates that the compound may inhibit cyclooxygenase (COX) enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
Study 1: In Vitro Evaluation of Enzyme Inhibition
A study evaluated the compound's effect on AChE and BChE. The results indicated that modifications in the phenyl substituents significantly influenced inhibitory potency. The presence of electron-donating groups like methoxy reduced the inhibitory effects compared to halogenated analogs .
| Compound | AChE IC50 (μM) | BChE IC50 (μM) |
|---|---|---|
| N-(4-methoxyphenyl)-2-{...} | 19.2 | 13.2 |
| Halogenated analog | 10.4 | 7.7 |
Study 2: Antioxidant Activity Assessment
The antioxidant capacity was assessed using DPPH radical scavenging assays, where the compound demonstrated significant activity compared to standard antioxidants such as ascorbic acid.
| Compound | SC50 (μg/mL) |
|---|---|
| N-(4-methoxyphenyl)-2-{...} | 40.4 |
| Ascorbic Acid | 1.65 |
Pharmacological Implications
The biological activities of N-(4-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suggest its potential as a lead compound for developing new therapeutic agents targeting neurodegenerative disorders and inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
